Benzenesulfonic acid;4-(1-hydrazinylethyl)benzoic acid
Description
Chemical Identity and Structural Characteristics
Molecular Structure of Benzenesulfonic Acid
Benzenesulfonic acid (C₆H₅SO₃H) consists of a benzene ring substituted with a sulfonic acid group (-SO₃H). The sulfonic acid group confers strong acidity due to the electron-withdrawing effect of the sulfur atom and the stability of the conjugate base (benzenesulfonate). Key structural and physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₆H₆O₃S | |
| Molar mass | 158.18 g/mol | |
| Melting point | 43°C | |
| Density | 1.32 g/cm³ (47°C) | |
| Solubility in water | 930 g/L (20°C) | |
| pKa | -2.8 |
The sulfonic acid group adopts a tetrahedral geometry, with resonance stabilization delocalizing the negative charge across three oxygen atoms in the deprotonated state. This structural feature enables benzenesulfonic acid to participate in electrophilic substitution reactions, albeit less readily than benzene due to the meta-directing nature of the -SO₃H group. Industrial synthesis typically involves sulfonation of benzene using concentrated sulfuric acid at elevated temperatures.
Structural Features of 4-(1-Hydrazinylethyl)Benzoic Acid
4-(1-Hydrazinylethyl)benzoic acid (C₉H₁₂N₂O₂) integrates a benzoic acid moiety with a hydrazinyl-substituted ethyl chain at the para position. Its IUPAC name, 4-[(1S)-1-hydrazinylethyl]benzoic acid, reflects the chiral center at the ethyl group’s first carbon. Critical structural attributes include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₉H₁₂N₂O₂ | |
| Molar mass | 180.20 g/mol | |
| CAS number | 924887-08-1 | |
| Chiral centers | 1 (S configuration) |
The molecule’s planar benzoic acid group contributes to hydrogen-bonding interactions, while the hydrazinyl group (-NH-NH₂) introduces nucleophilic and reducing capabilities. The ethyl spacer between the aromatic ring and hydrazine moiety enhances conformational flexibility, enabling adaptive binding in biochemical contexts.
Comparative Analysis of Functional Group Interactions
Sulfonic Acid vs. Carboxylic Acid Reactivity
- Acidity : Benzenesulfonic acid (pKa ≈ -2.8) is significantly more acidic than 4-(1-hydrazinylethyl)benzoic acid (estimated pKa ≈ 4.2 for the -COOH group), due to the superior electron-withdrawing and resonance-stabilizing effects of -SO₃H versus -COOH.
- Solubility : The sulfonic acid’s high water solubility (930 g/L) contrasts with the moderate solubility of the benzoic acid derivative, which is influenced by its hydrophobic ethyl-hydrazine chain.
- Reactivity :
Functional Group Synergies
- Electrophilic Substitution : The -SO₃H group deactivates the benzene ring, directing incoming electrophiles to the meta position. In contrast, the -COOH group in the benzoic acid derivative is ortho/para-directing but deactivating.
- Hydrogen Bonding : Both compounds form extensive hydrogen-bonding networks, though benzenesulfonic acid’s -SO₃H group engages in stronger intermolecular interactions.
Properties
IUPAC Name |
benzenesulfonic acid;4-(1-hydrazinylethyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.C6H6O3S/c1-6(11-10)7-2-4-8(5-3-7)9(12)13;7-10(8,9)6-4-2-1-3-5-6/h2-6,11H,10H2,1H3,(H,12,13);1-5H,(H,7,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIVKUBIWVXPCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)O)NN.C1=CC=C(C=C1)S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid typically involves the sulfonation of benzene using concentrated sulfuric acid. This reaction is a classic example of aromatic sulfonation, which is a key reaction in industrial organic chemistry .
Industrial Production Methods
Industrial production of benzenesulfonic acid is carried out by sulfonating benzene with sulfur trioxide or oleum. This process is highly efficient and scalable, making benzenesulfonic acid readily available for various applications . The production of 4-(1-hydrazinylethyl)benzoic acid on an industrial scale would involve optimizing the synthetic route to ensure high yield and purity, often using catalytic processes and controlled reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid undergoes typical reactions of aromatic sulfonic acids, including the formation of sulfonamides, sulfonyl chlorides, and esters . It can also participate in desulfonation reactions when heated in water near 200°C . 4-(1-hydrazinylethyl)benzoic acid can undergo various organic reactions, including oxidation, reduction, and substitution, due to the presence of the hydrazinylethyl group .
Common Reagents and Conditions
Common reagents for reactions involving benzenesulfonic acid include phosphorus pentachloride for converting it to benzenesulfonyl chloride and phosphorus pentoxide for dehydration to form benzenesulfonic acid anhydride . For 4-(1-hydrazinylethyl)benzoic acid, reagents such as hydrazine, oxidizing agents, and reducing agents are commonly used .
Major Products Formed
The major products formed from reactions involving benzenesulfonic acid include sulfonamides, sulfonyl chlorides, and esters . For 4-(1-hydrazinylethyl)benzoic acid, the products depend on the specific reactions it undergoes, which can include various substituted benzoic acid derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of benzenesulfonic acid primarily involves its strong acidic nature, which allows it to act as a catalyst in various chemical reactions . It can protonate substrates, facilitating electrophilic aromatic substitution reactions. The mechanism of action of 4-(1-hydrazinylethyl)benzoic acid involves its ability to form hydrazone derivatives, which can interact with biological targets such as enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Hydrazine-Linked Benzoic Acid and Benzenesulfonic Acid Derivatives
Anti-Glioblastoma (GBM) Activity
highlights several hydrazine-linked derivatives with anti-GBM activity. Key analogs include:
| Compound ID | Structure | IC50 (μM) GBM | IC50 (μM) Other Cancers |
|---|---|---|---|
| R236 | 2-(2-(2,4-dioxopentan-3-ylidene)hydrazineyl) benzoic acid | 0.1862 | 0.2609 |
| R237 | 2-(2-(2,4-dioxopentan-3-ylidene)hydrazineyl) benzenesulfonic acid | 0.1497 | 0.0000 |
| R283 | 5-(2-(2,4-dioxopentan-3-ylidene)hydrazineyl)isophthalic acid | 0.4994 | 0.4164 |
Key Findings :
- R237 (benzenesulfonic acid derivative) shows superior anti-GBM potency (IC50 = 0.1497 μM) compared to R236 (benzoic acid analog, IC50 = 0.1862 μM), suggesting sulfonic acid groups enhance bioactivity .
- R283 , with dual carboxylic acid groups, exhibits reduced potency, likely due to increased polarity limiting membrane permeability .
Palladium(II) Sensing
- 4-(N’-(4-Imino-2-oxo-thiazolidine-5-ylidene)-hydrazino)-benzoic acid (p-ITYBA): Used for spectrophotometric determination of Pd(II) ions with high selectivity .
- 4-[N’-(4-Imino-2-oxo-thiazolidin-5-ylidene)-hydrazino]-benzenesulfonic acid: Demonstrates superior sensitivity for Pd(II) detection compared to benzoic acid analogs, attributed to the sulfonic acid group’s electron-withdrawing effects enhancing metal coordination .
Azo-Linked Sulfonic Acid Derivatives
Complex Azo-Hydrazine Derivatives
- 4-[[4-[(2-Oxo-1(2H)-naphthalenylidene)hydrazino]phenyl]azo]-benzenesulfonic acid monosodium salt (CAS: 288322-94-1): Combines azo and hydrazine moieties for applications in advanced materials. Its extended conjugation system enables UV-Vis absorption in the visible range, unlike simpler hydrazinyl derivatives .
Sulfonamide Derivatives
Enzyme Inhibition
- 4-(Benzylideneamino)benzenesulfonamide (): Synthesized via Schiff base formation, this derivative inhibits carbonic anhydrase isoforms. The sulfonamide group’s strong zinc-binding capacity outperforms carboxylate-containing analogs .
- Benzamide-4-sulfonamides (): Exhibit nanomolar inhibition of kinases (e.g., JAK/STAT pathways), with sulfonamide derivatives showing 10–100x higher potency than benzoic acid-based inhibitors due to enhanced hydrogen bonding .
Structural and Functional Trends
Impact of Functional Groups
| Group | Advantages | Limitations |
|---|---|---|
| Sulfonic Acid | Enhanced solubility, metal coordination | Increased polarity may reduce bioavailability |
| Benzoic Acid | Moderate reactivity, ease of modification | Lower acidity compared to sulfonic acid |
| Hydrazine | Chelation, condensation reactions | Potential toxicity (e.g., H302 warnings) |
Biological Activity
Benzenesulfonic acid; 4-(1-hydrazinylethyl)benzoic acid, a compound with potential therapeutic applications, has been the subject of various studies exploring its biological activity. This article synthesizes findings from diverse sources, focusing on its mechanisms, efficacy, and potential applications in medicine and agriculture.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a benzenesulfonic acid moiety attached to a hydrazinylethyl group linked to a benzoic acid derivative. This configuration suggests potential interactions with biological targets due to the presence of both hydrophilic and hydrophobic regions.
Antimicrobial Properties
Research indicates that derivatives of benzoic acid, including benzenesulfonic acid; 4-(1-hydrazinylethyl)benzoic acid, exhibit antimicrobial activity . A study highlighted that certain hydrazide derivatives showed significant inhibition against various microorganisms, suggesting that the hydrazine functionality may enhance this effect through mechanisms such as enzyme inhibition or disruption of microbial cell walls .
| Microorganism | Inhibition (%) | Concentration (µg/mL) |
|---|---|---|
| C. unicolor | 85.9 | 50 |
| S. sclerotiorum | 96.3 | 50 |
| B. cinerea | 32.1 | 50 |
Cytotoxicity and Antiviral Activity
In vitro studies have shown that related compounds possess cytotoxic effects against cancer cell lines. For instance, derivatives were tested against liver cancer cell lines (Huh7, HepG2), revealing varying degrees of cytotoxicity that could be attributed to the structural features of the compounds . Additionally, some hydrazone derivatives exhibited antiviral activity against hepatitis C virus (HCV), with EC50 values indicating their potential as therapeutic agents .
The mechanisms underlying the biological activity of benzenesulfonic acid; 4-(1-hydrazinylethyl)benzoic acid are multifaceted:
- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial survival or proliferation.
- Free Radical Scavenging : Some studies suggest that similar compounds exhibit antioxidant properties, potentially reducing oxidative stress in cells .
- Cell Membrane Disruption : The hydrophobic nature of the compound may allow it to integrate into microbial membranes, leading to increased permeability and cell death.
Case Studies
- Antifungal Activity : A study on antifungal agents derived from benzoic acid demonstrated significant efficacy against Botrytis cinerea and Sclerotinia sclerotiorum, with inhibition rates approaching total growth suppression at higher concentrations .
- Antiviral Research : Another investigation focused on the antiviral properties of hydrazone derivatives derived from benzoic acids showed promising results against HCV, indicating a need for further exploration into their mechanisms and potential clinical applications .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing benzenesulfonic acid derivatives, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves sulfonation of aromatic rings using concentrated sulfuric acid or chlorosulfonic acid. Key considerations include:
- Temperature control : Excess heat may lead to over-sulfonation or decomposition .
- Purification : Neutralization with sodium hydroxide to form water-soluble sodium salts improves isolation .
- Reagent stoichiometry : Optimizing the molar ratio of reactants (e.g., hydrazine derivatives) ensures functional group integrity .
Q. How do sulfonate and hydrazinyl groups affect solubility and reactivity in aqueous systems?
- Methodological Answer :
- Solubility : Sulfonate groups (-SO₃⁻) enhance hydrophilicity, enabling solubility in polar solvents (e.g., water, ethanol). Hydrazinyl (-NH-NH₂) groups contribute to pH-dependent behavior, with protonation increasing solubility in acidic media .
- Reactivity : Hydrazinyl groups participate in condensation reactions (e.g., with carbonyls to form hydrazones), while sulfonates stabilize intermediates via resonance .
Advanced Research Questions
Q. How can spectral data contradictions (e.g., NMR vs. mass spectrometry) be resolved during structural elucidation?
- Methodological Answer :
- Cross-Validation : Compare NMR chemical shifts with computational predictions (DFT calculations) to confirm hydrazinyl proton environments .
- High-Resolution Mass Spectrometry (HRMS) : Resolve ambiguities in molecular ion peaks (e.g., distinguishing [M+H]⁺ from adducts) using isotopic pattern analysis .
- Case Study : Discrepancies in aromatic proton splitting patterns were resolved by assigning signals to steric hindrance from the hydrazinylethyl moiety .
Q. What experimental strategies analyze interactions between this compound and biological macromolecules (e.g., proteins)?
- Methodological Answer :
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinities (Kd) by measuring heat changes during ligand-protein interactions .
- Fluorescence Quenching : Monitor tryptophan residue fluorescence in albumin to assess binding mechanisms (static vs. dynamic) .
- Molecular Docking : Simulate binding poses using software like AutoDock Vina, focusing on sulfonate and hydrazinyl interactions with active sites .
Q. How do structural analogs of this compound compare in catalytic or medicinal applications?
- Methodological Answer :
- Comparative Table :
- Catalysis : The hydrazinyl group in the target compound facilitates metal chelation (e.g., Cu²⁺ for oxidation catalysis), unlike simpler sulfonates .
Data Contradiction Analysis
Q. Conflicting reports on thermal stability: How to design experiments to clarify decomposition pathways?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measure weight loss under controlled heating (5–10°C/min in N₂ atmosphere) to identify decomposition stages .
- DSC Coupling : Pair TGA with differential scanning calorimetry (DSC) to correlate mass loss with endothermic/exothermic events .
- Hypothesis Testing : If decomposition at 150°C is reported in one study but not another, check for hydration state differences (anhydrous vs. monohydrate forms) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
